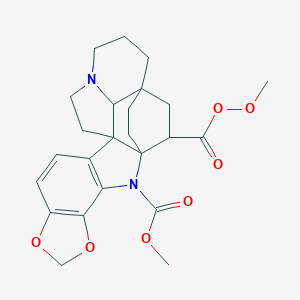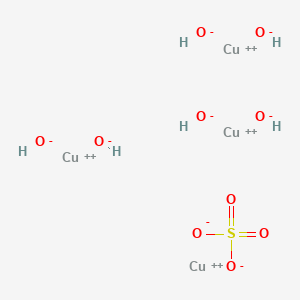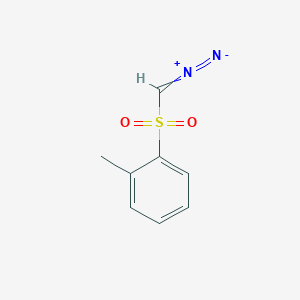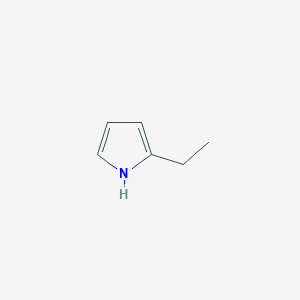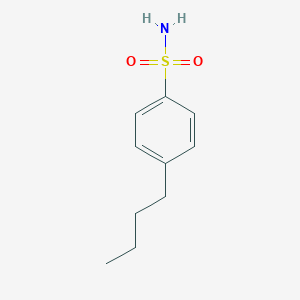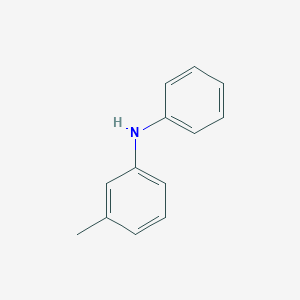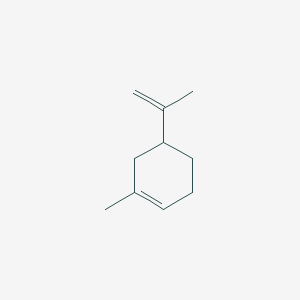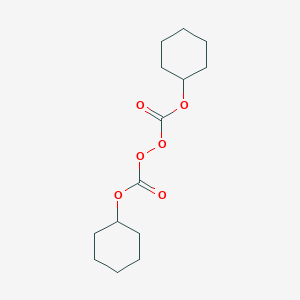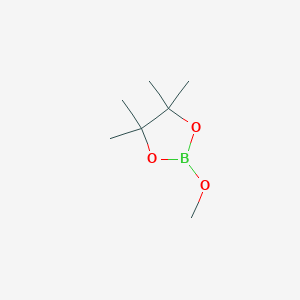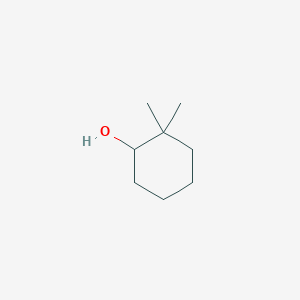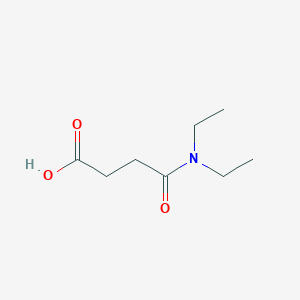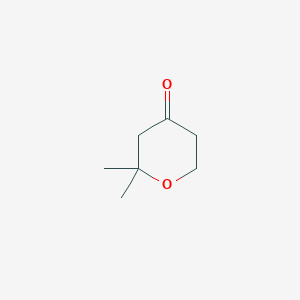
2,2-二甲基四氢吡喃-4-酮
概述
描述
2,2-Dimethyltetrahydropyran-4-one is an organic compound with the molecular formula C7H12O2. It is a heterocyclic compound featuring a tetrahydropyran ring with two methyl groups at the 2-position and a ketone group at the 4-position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions .
科学研究应用
2,2-Dimethyltetrahydropyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of bioactive molecules and potential drug candidates.
Industry: The compound is employed in the production of fragrances, flavors, and other specialty chemicals
作用机制
- In the presence of an equimolar amount of titanium tetrachloride (TiCl₄) , photolysis of the compound leads to the formation of stereoisomer 2,5-di(3’,3’-dimethyl)-4’-oxacyclohexano)dioxolanes .
- Without TiCl₄, irradiation of 2,2-Dimethyltetrahydropyran-4-one in methanol results in the formation of 4-hydroxymethyl-2,2-dimethyltetrahydropyran-4-ol and 2,2-dimethyltetrahydropyran-4-ol .
Mode of Action
Pharmacokinetics
准备方法
2,2-Dimethyltetrahydropyran-4-one can be synthesized through several methods. One common synthetic route involves the hydrogenation of 2,3-dihydro-2,2-dimethylpyran-4-one using a palladium-on-charcoal catalyst in ethanol. The reaction is carried out under an atmosphere of hydrogen for several hours, resulting in the formation of 2,2-dimethyltetrahydropyran-4-one with a yield of approximately 74% . Industrial production methods often utilize similar catalytic hydrogenation processes to achieve high yields and purity.
化学反应分析
2,2-Dimethyltetrahydropyran-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
相似化合物的比较
2,2-Dimethyltetrahydropyran-4-one can be compared with other similar compounds, such as:
- 2,2,6,6-Tetramethyl-2H-3,5,6-trihydropyran-4-one
- Methyl 4-oxotetrahydro-2H-pyran-3-carboxylate
- 3-Methoxydihydro-2H-pyran-4-one
- Ethyl 4-oxotetrahydro-2H-pyran-2-carboxylate These compounds share structural similarities but differ in the functional groups attached to the tetrahydropyran ring. The presence of different substituents can significantly influence their chemical reactivity and applications .
属性
IUPAC Name |
2,2-dimethyloxan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)5-6(8)3-4-9-7/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMNOXJVRHGUQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CCO1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365056 | |
| Record name | 2,2-Dimethyltetrahydropyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-16-7 | |
| Record name | 2,2-Dimethyltetrahydropyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10365056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyltetrahydropyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical reactions 2,2-Dimethyltetrahydropyran-4-one can undergo?
A1: 2,2-Dimethyltetrahydropyran-4-one exhibits interesting reactivity, particularly in photochemical transformations. For instance, when exposed to UV light in methanol, it can undergo a variety of reactions, leading to the formation of different products. The presence of titanium tetrachloride (TiCl4) significantly influences the reaction pathway and product distribution. [, ]
Q2: Can 2,2-Dimethyltetrahydropyran-4-one be used as a building block for synthesizing other heterocyclic compounds?
A2: Yes, 2,2-Dimethyltetrahydropyran-4-one serves as a valuable starting material in the synthesis of various heterocyclic systems. Researchers have successfully utilized it to create new derivatives of pyrano[3,4-c]pyridines [], thieno[2,3-b]pyridines [], and O-pyrimidinyloximes []. These compounds hold potential for various applications, including medicinal chemistry.
Q3: Are there any specific structural features of 2,2-Dimethyltetrahydropyran-4-one that contribute to its reactivity?
A3: The presence of the carbonyl group at the 4-position of the tetrahydropyran ring significantly influences the reactivity of 2,2-Dimethyltetrahydropyran-4-one. This carbonyl group can undergo nucleophilic addition reactions and participate in various cyclization reactions, facilitating the formation of fused heterocyclic systems. [, ]
Q4: Have any studies investigated the biological activity of compounds derived from 2,2-Dimethyltetrahydropyran-4-one?
A4: While the provided research primarily focuses on the synthesis and chemical transformations of 2,2-Dimethyltetrahydropyran-4-one derivatives, some studies have explored the antitumor properties of spirocyclic 1,3-diazaadamantanes synthesized using this compound. [] This suggests potential applications in medicinal chemistry and drug discovery.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

